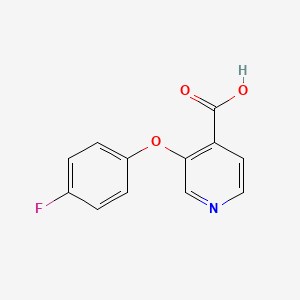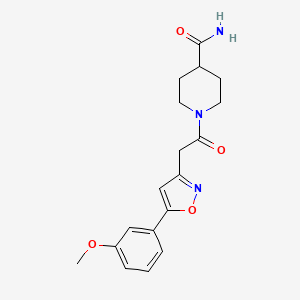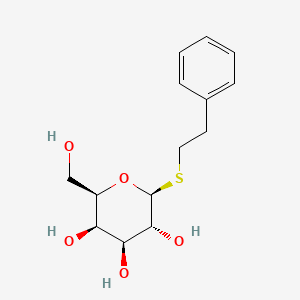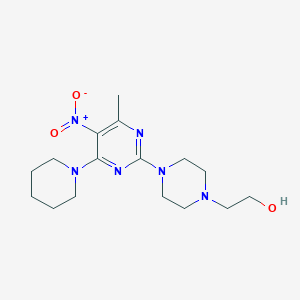
3-(4-Fluorophenoxy)pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of related compounds involves multistep processes including Suzuki-Miyaura cross-coupling reactions, highlighting the significance of fluorine atoms and pyridine rings in constructing complex structures. Ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its fluorinated analogs demonstrate the use of C-H...O, C-H...F, and C-H...π interactions in their crystal structures, showcasing the role of fluorophenoxy groups in molecular architecture (Suresh et al., 2007).
Molecular Structure Analysis The molecular structure of related compounds, as in the case of ethyl 2,6-bis(4-fluorophenyl)-4-hydroxy-5-(4-methylphenylsulfanyl)pyridine-3-carboxylate, is significantly influenced by intramolecular and intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability and properties of these molecules (Suresh et al., 2007).
Chemical Reactions and Properties Functionalized pyridine derivatives, such as those obtained from reactions involving fluorophenoxy groups, exhibit diverse reactivity due to their structural features, enabling a broad range of chemical transformations and applications in various fields, including medicinal chemistry and material science (Dash et al., 2007).
Physical Properties Analysis Compounds containing fluorophenoxy and pyridine moieties often display unique physical properties, including photophysical characteristics that can be finely tuned through molecular engineering, as demonstrated by derivatives of thieno[3,2-b]pyridine-5(4H)-ones (Sung et al., 2018).
Chemical Properties Analysis The chemical properties of 3-(4-fluorophenoxy)pyridine-4-carboxylic acid derivatives are shaped by their functional groups, which influence their reactivity, stability, and interaction with other molecules. The introduction of fluorine atoms and phenoxy groups can significantly affect the acidity, basicity, and overall reactivity profile of these compounds, making them valuable intermediates in organic synthesis and pharmaceutical research (Kennard et al., 1986).
Wissenschaftliche Forschungsanwendungen
Extraction and Purification
3-(4-Fluorophenoxy)pyridine-4-carboxylic acid, as a derivative of pyridine carboxylic acids, can be involved in extraction processes. For example, pyridine-3-carboxylic acid, a related compound, has been studied for its extraction using 1-dioctylphosphoryloctane (TOPO) with different diluents, which could be relevant for the purification of 3-(4-Fluorophenoxy)pyridine-4-carboxylic acid as well (Kumar & Babu, 2009).
Chemical Synthesis and Molecular Docking
Chemical synthesis involving compounds like 3-(4-Fluorophenoxy)pyridine-4-carboxylic acid can be significant in molecular docking studies. Docking and quantitative structure–activity relationship studies, for example, have been performed on structurally similar compounds to understand their inhibitory activity in kinase enzymes (Caballero et al., 2011).
Spectroscopy and DFT Calculations
Derivatives of pyridine carboxylic acid, such as 3-(4-Fluorophenoxy)pyridine-4-carboxylic acid, can be characterized using spectroscopic techniques like FT-IR and UV-Vis, as well as Density Functional Theory (DFT) calculations. These methods help in understanding the molecular structure and properties of these compounds (Tamer et al., 2018).
Fluorescence Studies
Pyridine carboxylic acid derivatives are explored for their fluorescence properties. For instance, novel pyridine dicarboxylic acid derivatives have been synthesized and studied for their fluorescence properties in coordination with lanthanide ions. These studies could be relevant for compounds like 3-(4-Fluorophenoxy)pyridine-4-carboxylic acid in understanding their potential in fluorescence applications (Tang et al., 2006).
Potential in Pharmacology
Although information related to drug use and side effects are excluded, it's notable that compounds like 3-(4-Fluorophenoxy)pyridine-4-carboxylic acid might have implications in pharmacology, as indicated by studies on similar compounds enhancing retention for passive avoidance learning in mice, suggesting potential cognitive effects (Butler, Poschel & Marriott, 1981).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) for this compound can provide more detailed safety information .
Eigenschaften
IUPAC Name |
3-(4-fluorophenoxy)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-1-3-9(4-2-8)17-11-7-14-6-5-10(11)12(15)16/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIMLVZWSMNFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CN=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenoxy)pyridine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2484567.png)
![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2484569.png)



![Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride](/img/structure/B2484576.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2484577.png)

![Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate](/img/structure/B2484579.png)

![2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2484582.png)
